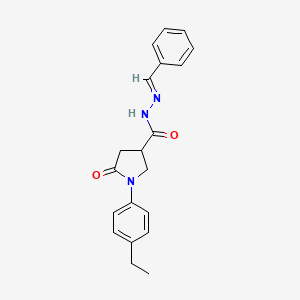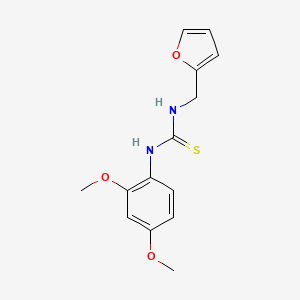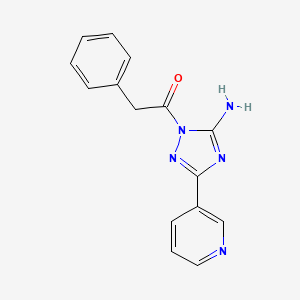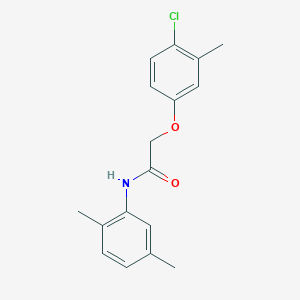
N'-benzylidene-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylidene-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide, commonly known as BEPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEPC belongs to the class of hydrazones and has been found to possess various biological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
作用機序
The exact mechanism of action of BEPC is not fully understood. However, it has been suggested that BEPC exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. BEPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
BEPC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. BEPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, BEPC has been found to exhibit antibacterial activity against various bacterial strains by inhibiting bacterial growth.
実験室実験の利点と制限
One of the advantages of BEPC is its relatively simple synthesis method, which can be achieved in high yield. Furthermore, BEPC has been found to possess various biological properties, making it a promising candidate for the development of new drugs. However, one of the limitations of BEPC is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action of BEPC and its potential side effects.
将来の方向性
There are several future directions for the study of BEPC. One potential direction is the development of new drugs based on the structure of BEPC. Furthermore, more studies are needed to fully understand the mechanism of action of BEPC and its potential side effects. Additionally, the antibacterial activity of BEPC needs to be further explored to determine its potential as a new antibiotic. Finally, the potential of BEPC as a therapeutic agent for the treatment of inflammatory diseases and cancer needs to be further investigated in preclinical and clinical studies.
Conclusion
In conclusion, BEPC is a chemical compound with promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and antibacterial activities make it a promising candidate for the development of new drugs. The synthesis of BEPC is relatively simple, and its mechanism of action is currently being studied. However, more research is needed to fully understand the potential of BEPC as a therapeutic agent.
合成法
BEPC can be synthesized by the reaction of 4-ethylbenzaldehyde and pyrrolidine-3-carbohydrazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to obtain BEPC. The synthesis of BEPC is relatively simple and can be achieved in high yield.
科学的研究の応用
BEPC has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. BEPC has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, BEPC has been found to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-8-10-18(11-9-15)23-14-17(12-19(23)24)20(25)22-21-13-16-6-4-3-5-7-16/h3-11,13,17H,2,12,14H2,1H3,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPKTQHEOSJNOL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-oxo-N'-[(E)-phenylmethylidene]pyrrolidine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)
